N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
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Scientific Research Applications
Biochemical Evaluation and Inhibitory Activities
Kynurenine Pathway Investigation : A study by Röver et al. (1997) synthesized derivatives related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide to explore their inhibitory activities against kynurenine 3-hydroxylase. These compounds were identified as high-affinity inhibitors, allowing for detailed investigations into the kynurenine pathway's role following neuronal injury.
Carbonic Anhydrase Inhibition for Glaucoma : Nocentini et al. (2016) reported on benzenesulfonamide compounds incorporating phenyl-1,2,3-triazole moieties, which showed potent inhibition of human carbonic anhydrase isoforms relevant to glaucoma. These findings highlight the potential for developing new therapeutic agents for glaucoma based on modifying the sulfonamide structure Nocentini et al. (2016).
Antitumor Activity Exploration : Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity. Sławiński et al. (2006) identified compounds with remarkable activity and selectivity towards certain cancer cell lines, demonstrating the potential for sulfonamide derivatives in cancer therapy Sławiński et al. (2006).
Enzyme Inhibition for Anticancer Applications : A study by Żołnowska et al. (2016) synthesized 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, showing cytotoxic activity against human cancer cell lines and indicating apoptosis-inducing activity. This suggests a new avenue for anticancer drugs development Żołnowska et al. (2016).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is known that many cdk2 inhibitors work by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the cell from dividing. The downstream effects of this can include reduced tumor growth in cancerous cells .
Pharmacokinetics
The metabolism and elimination of these compounds can vary widely and are often influenced by factors such as the specific chemical structure of the compound and the individual’s metabolic enzymes .
Result of Action
The result of the action of this compound is the inhibition of cell division, which can lead to a decrease in the growth of cancerous cells . This makes it a potential candidate for the development of new anticancer drugs.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the individual’s body (such as their metabolic enzymes) .
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-22(19)11-5-10-17(22)14-7-4-6-13(12-14)16-23(20,21)15-8-2-1-3-9-15/h1-4,6-9,12,16H,5,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPRRAHAOHNJAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.